molecular formula C5H4N4OS2 B7858101 2,8-bis(sulfanyl)-3,7-dihydropurin-6-one

2,8-bis(sulfanyl)-3,7-dihydropurin-6-one

Cat. No.: B7858101
M. Wt: 200.2 g/mol
InChI Key: NDSUZZIWNBVBKW-UHFFFAOYSA-N
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Description

2,8-Bis(sulfanyl)-3,7-dihydropurin-6-one is a purine derivative featuring sulfanyl (-S-) substituents at positions 2 and 6. These analogs share core structural motifs, including the purin-6-one backbone and sulfanyl substituents, which influence their electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2,8-bis(sulfanyl)-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSUZZIWNBVBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=O)S)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=NC1=O)S)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-bis(sulfanyl)-3,7-dihydropurin-6-one typically involves the introduction of sulfanyl groups to a purinone precursor. One common method is the nucleophilic substitution reaction where thiol groups are introduced to the purinone ring under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,8-bis(sulfanyl)-3,7-dihydropurin-6-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl groups, yielding a different purinone derivative.

    Substitution: The sulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Purinone derivatives without sulfanyl groups.

    Substitution: Various substituted purinone derivatives depending on the nucleophile used.

Scientific Research Applications

2,8-bis(sulfanyl)-3,7-dihydropurin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,8-bis(sulfanyl)-3,7-dihydropurin-6-one involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfanyl-Substituted Purinones

2-(Benzylsulfanyl)-8-arylhydrazono-1,8-dihydropurin-6-ones (6a-i)

These derivatives, synthesized via coupling reactions, exhibit hydrazone tautomerism in both ground and excited states . Key structural features include:

  • Substituent Effects : Electron-withdrawing groups (e.g., 3-Cl in 6f ) enhance stabilization of the hydrazone form, as demonstrated by Hammett correlation studies .
  • Thermal Stability : High melting points (>300°C) suggest robust intermolecular interactions, likely due to hydrogen bonding from NH groups and π-stacking of aromatic rings .
  • Spectral Signatures : IR spectra show characteristic NH (3,100–3,300 cm⁻¹) and carbonyl (1,621–1,687 cm⁻¹) stretches. NMR data confirm the benzylsulfanyl group (δ 4.70–4.90 ppm for CH₂) and hydrazone tautomerism (δ 10–13 ppm for NH) .
Table 1: Selected Data for Hydrazono Derivatives
Compound Substituent Yield (%) Melting Point (°C) Notable Spectral Features (IR/NMR)
6d Phenylhydrazono 60 >300 NH: 3,307 cm⁻¹; C8=N: 152.2 ppm (13C-NMR)
6f 3-Cl-phenylhydrazono 73 >300 NH: 3,321 cm⁻¹; C8=N: 151.8 ppm (13C-NMR)

N-Substituted 2-{[5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

These compounds, though structurally distinct (oxadiazole core vs. purine), share sulfanyl linkages and demonstrate the role of sulfur in modulating bioactivity. Key findings include:

  • Enzyme Inhibition : Compound 8q inhibits α-glucosidase (IC₅₀ = 49.71 µM), nearing the potency of acarbose (IC₅₀ = 38.25 µM). Derivatives 8g and 8h inhibit BChE (IC₅₀ ~31–34 µM), outperforming others in the series .
  • Structural Flexibility : The indolylmethyl-oxadiazole-sulfanyl scaffold allows diverse substitutions, enabling tailored interactions with enzyme active sites .
Table 2: Enzyme Inhibition Profiles of Selected Compounds
Compound Target Enzyme IC₅₀ (µM) Comparison to Standard
8q α-Glucosidase 49.71 ± 0.19 ~1.3× less potent than acarbose (38.25)
8g BChE 31.62 ± 0.16 Most potent in series
8b LOX 99.30 ± 2.89 ~4.4× less potent than baicalein (22.4)

Key Differentiators of 2,8-Bis(sulfanyl)-3,7-dihydropurin-6-one

Tautomeric Flexibility: The 3,7-dihydro structure allows for keto-enol tautomerism, which could influence solubility and intermolecular interactions compared to fully aromatic purines.

Synthetic Accessibility : While derivatives like 6a-i are synthesized via coupling reactions , the preparation of 2,8-bis(sulfanyl) analogs may require sequential thiolation steps under controlled conditions to avoid over-substitution.

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